molecular formula C17H32N2O4 B12420521 N2-Lauroyl-L-glutamine-d23

N2-Lauroyl-L-glutamine-d23

Cat. No.: B12420521
M. Wt: 351.59 g/mol
InChI Key: USMCNVFGYLZLGM-HZQGCWOGSA-N
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Description

N2-Lauroyl-L-glutamine-d23 is a deuterium-labeled derivative of N2-Lauroyl-L-glutamine. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C17H9D23N2O4, and it has a molecular weight of 351.59 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Lauroyl-L-glutamine-d23 involves the incorporation of deuterium atoms into the N2-Lauroyl-L-glutamine molecule. This process typically requires the use of deuterated reagents and solvents. The general synthetic route includes the following steps:

    Protection of Functional Groups: Protecting the amino and carboxyl groups of L-glutamine to prevent unwanted reactions.

    Acylation: Reacting the protected L-glutamine with lauroyl chloride in the presence of a base to form N2-Lauroyl-L-glutamine.

    Deuteration: Introducing deuterium atoms by using deuterated reagents such as deuterated water (D2O) or deuterated solvents.

    Deprotection: Removing the protecting groups to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N2-Lauroyl-L-glutamine-d23 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the lauroyl group can be replaced by other acyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acyl chlorides, bases such as triethylamine (TEA)

Major Products Formed

Scientific Research Applications

N2-Lauroyl-L-glutamine-d23 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-Lauroyl-L-glutamine-d23 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for the tracing of the compound in metabolic studies, providing insights into its pharmacokinetics and metabolic profiles. The compound can affect various cellular processes, including protein folding, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    N2-Lauroyl-L-glutamine: The non-deuterated version of N2-Lauroyl-L-glutamine-d23.

    N2-Lauroyl-L-glutamic acid: A similar compound with a different amino acid backbone.

    N2-Lauroyl-L-asparagine: Another similar compound with a different amino acid backbone.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracing in metabolic studies. This makes this compound a valuable tool in proteomics and metabolic research .

Properties

Molecular Formula

C17H32N2O4

Molecular Weight

351.59 g/mol

IUPAC Name

(2S)-5-amino-5-oxo-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoylamino)pentanoic acid

InChI

InChI=1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23)/t14-/m0/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2

InChI Key

USMCNVFGYLZLGM-HZQGCWOGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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